molecular formula C14H12N2OS B5416298 N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide

N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B5416298
M. Wt: 256.32 g/mol
InChI Key: VUYFKUPXSHVRLX-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties. The presence of a cyano group and a carboxamide group in this compound makes it particularly interesting for various scientific applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-10(2)18-8-12(9)14(17)16-13-6-4-3-5-11(13)7-15/h3-6,8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYFKUPXSHVRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC=CC=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 2-cyanophenylamine with 4,5-dimethylthiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are integrated to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone or hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to biological targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding to enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide
  • N-(2-cyanophenyl)-3,4-dimethylthiophene-3-carboxamide
  • N-(2-cyanophenyl)-4,5-dimethylfuran-3-carboxamide

Comparison: N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide is unique due to the specific positioning of the cyano and carboxamide groups on the thiophene ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and binding affinities, making it a valuable compound for specific applications in research and industry.

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